physicochemical properties of 1-Phenyl-1H-indazole
physicochemical properties of 1-Phenyl-1H-indazole
An In-depth Technical Guide to the Physicochemical Properties of 1-Phenyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-1H-indazole is a core heterocyclic scaffold of significant interest in medicinal chemistry and materials science. As a privileged structure, its derivatives have been explored for a wide range of biological activities, acting as kinase inhibitors, anti-inflammatory agents, and more.[1] A comprehensive understanding of the fundamental physicochemical properties of the parent compound is paramount for any research and development endeavor, as these properties govern its solubility, stability, absorption, and interaction with biological targets. This guide provides a detailed analysis of the key physicochemical parameters of 1-Phenyl-1H-indazole, supported by experimental data from the literature and validated protocols for their determination. We delve into the causality behind experimental choices, offering a framework for the robust characterization of this important molecule.
Molecular Structure and Core Properties
1-Phenyl-1H-indazole (CAS No: 7788-69-4) is an aromatic heterocyclic compound featuring a benzene ring fused to a pyrazole ring, with a phenyl group substituted at the N1 position of the pyrazole moiety.[2] This substitution breaks the tautomeric equilibrium present in the parent indazole molecule, locking the structure in the more thermodynamically stable 1H-form.[3] The presence of the N-phenyl group profoundly influences the molecule's steric and electronic properties compared to the unsubstituted indazole core.
The fundamental properties of 1-Phenyl-1H-indazole are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₀N₂ | [2] |
| Molecular Weight | 194.23 g/mol | [2] |
| Appearance | Yellowish solid | [4] |
| Melting Point | 92-94 °C | [4] |
| Boiling Point | Not experimentally reported. High boiling point expected. | N/A |
| CAS Number | 7788-69-4 | [2] |
| Calculated LogP | 3.2 | [2] |
Solubility Profile
The solubility of a compound is a critical determinant of its utility in both biological assays and synthetic reactions. Based on its structure—a large, aromatic, and largely nonpolar framework—1-Phenyl-1H-indazole is predicted to have low aqueous solubility and good solubility in common organic solvents.
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Aqueous Solubility: Expected to be very low. The calculated LogP of 3.2 suggests a strong preference for lipophilic environments over aqueous ones.[2]
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Organic Solvent Solubility: Expected to be soluble in solvents such as chloroform (CDCl₃), dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethyl acetate, and dichloromethane. This is substantiated by its synthesis and purification procedures, which routinely employ these solvents.[1][4]
Expert Insight: Causality in Solubility Testing
When developing a drug candidate, early determination of solubility in both aqueous and biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) is non-negotiable. For a compound like 1-Phenyl-1H-indazole, its low predicted aqueous solubility would immediately flag it for potential bioavailability issues. Formulation strategies such as co-solvents, cyclodextrins, or amorphous solid dispersions might be necessary to overcome this challenge.[5]
Caption: Workflow for assessing the solubility of a research compound.
Acidity and Basicity: The pKa Value
The ionization state of a molecule, dictated by its pKa, affects its solubility, permeability, and target binding. 1-Phenyl-1H-indazole has two nitrogen atoms, but unlike the parent indazole, it lacks an acidic N-H proton. The nitrogen at the 2-position (N2) retains a lone pair of electrons and can be protonated under acidic conditions, thus acting as a weak base.
While the experimental pKa of 1-Phenyl-1H-indazole has not been reported, we can infer its properties from the parent 1H-indazole, which has a pKa of 1.04 for the protonated form (indazolium cation).[2] The phenyl group is weakly electron-withdrawing by induction, which would be expected to slightly decrease the basicity of the N2 atom, potentially resulting in a pKa value slightly lower than 1.04. The molecule is not considered acidic.
Spectroscopic Profile
Spectroscopic analysis provides the definitive structural confirmation of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. The reported data for 1-Phenyl-1H-indazole in deuterated chloroform (CDCl₃) is consistent with its structure.[4]
¹H NMR (300 MHz, CDCl₃): [4]
-
δ 8.21 (s, 1H): This singlet corresponds to the proton at the C3 position of the indazole ring. Its downfield shift is characteristic of a proton on a π-deficient pyrazole ring.
-
δ 7.82–7.72 (m, 4H): This multiplet contains signals from the protons on the indazole ring (likely H4 and H7) and two protons on the N-phenyl ring.
-
δ 7.56–7.40 (m, 4H): This multiplet arises from the remaining protons on the indazole (H5, H6) and phenyl rings.
-
δ 7.25–7.19 (m, 1H): This signal likely corresponds to one of the protons on the indazole ring, experiencing a different electronic environment.
¹³C NMR (75 MHz, CDCl₃): [4]
-
δ 140.7, 134.4, 129.5, 127.8, 127.0, 125.6, 122.9, 121.2, 120.9, 110.1: This series of signals represents the 10 unique aromatic carbons in the molecule after accounting for symmetry in the phenyl group. The signal at δ 110.1 is characteristic of the C7a carbon at the ring junction.
Infrared (IR) Spectroscopy
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~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.
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~1600-1475 cm⁻¹: Aromatic C=C ring stretching vibrations from both the indazole and phenyl rings.
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~1380-1250 cm⁻¹: C-N stretching vibrations.
-
~750 cm⁻¹: A strong band characteristic of ortho-disubstituted benzene rings, corresponding to C-H out-of-plane bending.
UV-Visible (UV-Vis) Spectroscopy
The extended π-conjugated system of 1-Phenyl-1H-indazole makes it an effective chromophore. Studies on the parent 1H-indazole and its methylated derivatives show strong absorption bands in the UV region, typically between 250 nm and 300 nm.[7] The addition of the N-phenyl group extends this conjugation, likely causing a bathochromic (red) shift to slightly longer wavelengths. This property is crucial for quantitative analysis using UV-Vis spectrophotometry.
Stability and Handling
Thermal Stability
N-arylindazoles are generally thermally stable compounds.[8] The melting point of 92-94 °C indicates it is a stable solid at room temperature.[4] To rigorously assess its thermal decomposition profile, Thermogravimetric Analysis (TGA) is the standard method. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere, revealing the onset temperature of decomposition.[9] For a novel derivative, TGA is essential to establish safe handling temperatures for processes like drying, melting, or distillation.
Chemical Stability
The indazole ring is generally stable under neutral and basic conditions. It can be susceptible to degradation under harsh acidic conditions or strong oxidizing agents. The N-phenyl bond is robust. Long-term stability should be assessed under stressed conditions (e.g., elevated temperature, humidity, light exposure) as per ICH guidelines, especially if the compound is intended for pharmaceutical development.
Safety and Handling
Based on GHS classifications for 1-Phenyl-1H-indazole and related structures, the compound should be handled with appropriate care.[10][11][12]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[11][12]
-
Recommended Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
Experimental Protocols
The following section provides step-by-step methodologies for the determination of key physicochemical properties. These protocols are designed to be self-validating and reflect standard practices in the field.
Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Rationale: DSC provides a highly accurate and reproducible melting point, which is a key indicator of purity. It measures the heat flow into a sample as a function of temperature. The melting event is observed as a sharp endothermic peak, the onset of which is taken as the melting point.
Methodology:
-
Calibrate the DSC instrument using certified standards (e.g., indium).
-
Accurately weigh 1-3 mg of 1-Phenyl-1H-indazole into an aluminum DSC pan.
-
Crimp the pan to enclose the sample. An empty, crimped pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a temperature range that brackets the expected melting point (e.g., 25 °C to 120 °C).
-
Record the heat flow versus temperature.
-
Analyze the resulting thermogram to determine the onset temperature of the melting endotherm.
Caption: Workflow for Melting Point Determination by DSC.
Protocol: Determination of pKa by ¹H NMR Titration
Rationale: The chemical shift of protons near an ionizable center is sensitive to the protonation state of that center. By monitoring the change in chemical shift of a specific proton (e.g., H3) as a function of pH, a titration curve can be generated, and the pKa can be determined from the inflection point.[13]
Methodology:
-
Prepare a stock solution of 1-Phenyl-1H-indazole (~5-10 mM) in a suitable solvent system (e.g., D₂O/DMSO-d₆ mixture) containing a non-titrating internal standard (e.g., DSS or TSP).
-
Prepare a series of NMR tubes, each containing an aliquot of the stock solution.
-
Adjust the "pH" (or more accurately, the pD) of each sample to a different value across a wide range (e.g., pD 0 to 4) using microliter additions of DCl and NaOD solutions.
-
Measure the pD of each sample using a calibrated pH meter with a glass electrode (applying the correction pD = pH_reading + 0.4).
-
Acquire a ¹H NMR spectrum for each sample.
-
Identify a proton whose chemical shift changes significantly with pD (the H3 proton at ~8.2 ppm is an ideal candidate).
-
Plot the chemical shift (δ) of the chosen proton versus the measured pD.
-
Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve) to determine the pD at the inflection point, which corresponds to the pKa.
Protocol: Characterization by ¹H and ¹³C NMR
Rationale: To confirm the identity and purity of a synthesized batch of 1-Phenyl-1H-indazole.
Methodology:
-
Dissolve ~5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Acquire a ¹H NMR spectrum using a standard pulse program. Ensure adequate signal-to-noise by adjusting the number of scans.
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals to determine the relative ratios of protons.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.
-
Process the spectrum and identify the chemical shifts of the carbon signals.
-
Compare the obtained ¹H and ¹³C spectra with literature data to confirm the structure.[4]
References
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Barbosa, Y. C. M.; Paveglio, G. C.; de Pereira, C. M. P.; Pizzuti, L. Supporting Information: Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry. [Link]
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Wray, B. C.; Stambuli, J. P. Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Organic Letters. [Link]
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ResearchGate. a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole (red), and 2‐methylindazole (violet)... ResearchGate. [Link]
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